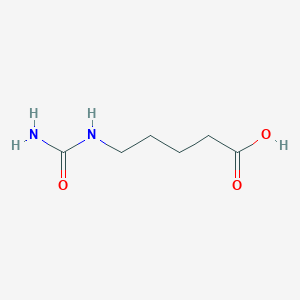

5-(Carbamoylamino)pentanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Carbamoylamino)pentanoic acid typically involves the reaction of L-ornithine with urea under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a pH of 7-8 to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Carbamoylamino)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .

Aplicaciones Científicas De Investigación

Biochemical Role and Metabolism

Citrulline is primarily involved in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. This process is vital for detoxifying ammonia in the body. Citrulline can also be converted into arginine, another amino acid that is essential for the production of nitric oxide, a key regulator of vascular function and blood flow .

Medical Applications

2.1 Cardiovascular Health

Citrulline supplementation has been shown to improve endothelial function and increase nitric oxide levels, which can enhance blood flow and reduce blood pressure. Research indicates that citrulline may be beneficial for patients with cardiovascular diseases by improving arterial stiffness and reducing the risk of hypertension .

2.2 Exercise Performance

Citrulline is commonly used as a dietary supplement to enhance athletic performance. Studies have demonstrated that citrulline can reduce muscle soreness and fatigue during exercise, allowing for improved endurance and recovery. A notable study found that participants who took citrulline experienced a significant reduction in muscle soreness after intense physical activity compared to a placebo group .

2.3 Treatment of Erectile Dysfunction

Citrulline has been investigated as a treatment for erectile dysfunction due to its ability to increase nitric oxide production. Clinical trials have reported positive outcomes in men with mild to moderate erectile dysfunction, suggesting that citrulline could serve as a natural alternative to traditional medications .

Nutritional Applications

Citrulline is increasingly recognized for its role in sports nutrition. It is often included in pre-workout supplements due to its potential to enhance performance and recovery. Additionally, citrulline is utilized in formulations aimed at improving overall health and wellness by supporting metabolic processes .

Analytical Methods for Citrulline Measurement

The accurate measurement of citrulline levels in biological samples is crucial for both research and clinical applications. Various analytical methods have been developed, including:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method allows for sensitive detection of citrulline in plasma and urine samples, facilitating studies on its metabolic pathways and physiological effects .

- Enzymatic Assays : These assays use specific enzymes to quantify citrulline levels, providing a simpler alternative for routine analysis in clinical settings .

Case Studies

5.1 Citrulline as a Biomarker

Research has identified citrulline as a potential biomarker for assessing intestinal health and function. In cases of radiation exposure or gastrointestinal disorders, measuring citrulline levels can provide insights into the integrity of the intestinal mucosa .

5.2 Clinical Trials on Citrulline Supplementation

Several clinical trials have explored the effects of citrulline supplementation on various health conditions:

- A double-blind study involving older adults showed that daily supplementation with citrulline improved walking distance and overall physical performance.

- Another trial focused on patients with chronic heart failure demonstrated enhanced exercise capacity following citrulline supplementation compared to control groups .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 5-(Carbamoylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. These intermediates can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

- N5-(Aminocarbonyl)-L-ornithine

- L-Citrulline

- L-Arginine

Comparison: 5-(Carbamoylamino)pentanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to L-citrulline and L-arginine, it has a different mechanism of action and is involved in unique metabolic pathways. This uniqueness makes it valuable for specific research and industrial applications .

Actividad Biológica

5-(Carbamoylamino)pentanoic acid, also known as 2-amino-5-(carbamoylamino)pentanoic acid, is an amino acid derivative with potential biological significance. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique structural features and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure includes a pentanoic acid backbone with a carbamoyl group and an amino group, contributing to its polarity and potential interactions with biological macromolecules.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes like energy metabolism and biosynthesis.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may stem from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses. It may inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are key mediators in inflammation .

- Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of this compound on cancer cell lines. It has been observed to selectively induce apoptosis in certain cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in NO production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations lower than those required for conventional antibiotics.

Case Study: Anti-inflammatory Mechanism

In vitro experiments using RAW 264.7 macrophages revealed that treatment with this compound led to a dose-dependent decrease in NO production. The IC value was found to be comparable to known anti-inflammatory agents, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Propiedades

IUPAC Name |

5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-6(11)8-4-2-1-3-5(9)10/h1-4H2,(H,9,10)(H3,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFZKHRPJOYSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332537 | |

| Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370585-29-8 | |

| Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.